n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine
Description
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
N-methyl-1-(2-methyloxolan-3-yl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-6-7(5-8-2)3-4-9-6/h6-8H,3-5H2,1-2H3 |
InChI Key |
PCSBBXBDAKGZBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyltetrahydrofuran and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway.
Purification: The product is purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the context and the specific pathways involved. The compound may act as an agonist or antagonist, modulating the activity of its targets and influencing cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Tetrahydrofuran (THF) Derivatives
N-Methyl-1-(tetrahydro-3-furanyl)methanamine
- Molecular Formula: C₆H₁₃NO
- Molecular Weight : ~127.18 g/mol (estimated)
- Commercial Status : Available via Sigma-Aldrich (), contrasting with the discontinued status of the 2-methyl variant .
FE@PHOXI1 (Fluorinated THF Derivative)
- Structure: 2-Fluoro-N-methyl-N-{[(3S,4S)-4-(2-methylphenoxy)-3,4-dihydro-1H-isochromen-3-yl]methyl}ethanamine
- Molecular Weight: Not explicitly stated but likely >300 g/mol due to the phenoxy and fluorine substituents.
- Synthesis: Involves N-methyl-1-[(3S,4S)-4-(2-methylphenoxy)-3,4-dihydro-1H-isochromen-3-yl]methanamine as a precursor, highlighting the impact of aromatic and halogen substituents on synthetic complexity .
Aromatic and Heterocyclic Derivatives
N-Methyl-1-(naphthalen-1-yl)methanamine
- Molecular Formula : C₁₂H₁₃N
- Market analyses suggest demand in specialty chemical sectors .
N-Methyl-1-(5-phenyl-3-isoxazolyl)methanamine Hydrochloride
- CAS : 852431-02-8
- Molecular Formula : C₁₁H₁₃ClN₂O
- Applications : Isoxazole rings are common in pharmaceuticals; the hydrochloride salt improves aqueous solubility ().
N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-yl]methanamine
- Molecular Formula : C₉H₁₁N₃S
Data Table: Structural and Commercial Comparison
Key Research Findings and Trends
- Steric Effects : The 2-methyl group on the THF ring in the target compound may hinder nucleophilic reactions compared to unsubstituted analogs, affecting synthetic utility .
- Bioactivity Potential: Heterocyclic analogs (e.g., isoxazole, thienyl) demonstrate enhanced interactions with biological targets, suggesting pharmaceutical applications .
- Market Dynamics : Aromatic derivatives (e.g., naphthalen-1-yl) dominate industrial applications, whereas THF-based compounds face production challenges .
Biological Activity
n-Methyl-1-(2-methyltetrahydrofuran-3-yl)methanamine is a compound of growing interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by a methanamine group and a 2-methyltetrahydrofuran moiety, contributing to its solubility and reactivity. Its molecular formula is CHN, with a molecular weight of approximately 141.24 g/mol. The presence of the tetrahydrofuran ring enhances its ability to stabilize transition states during chemical reactions, making it a versatile compound in organic synthesis.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to changes in the conformation and function of the target molecules, ultimately affecting various biochemical pathways.
Enzyme-Substrate Interactions
In biological research, this compound serves as a ligand in enzyme-substrate interaction studies. Its structural features allow it to mimic natural substrates, providing insights into the mechanisms of various biological processes.
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical intermediate. Its ability to form stable complexes with metal ions makes it a candidate for developing metal-based therapeutics. Furthermore, it has been noted for its role in asymmetric synthesis, contributing to the production of enantiomerically pure compounds.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in various applications:
- Antiproliferative Activity : Research indicates that modifications in similar compounds can significantly affect their antiproliferative activity against cancer cell lines. For instance, variations in substituents can lead to enhanced binding affinity and selectivity for specific cellular targets .
- Oxidation Reactions : The compound can be oxidized to form various N-oxides, which may exhibit distinct biological activities. This property opens avenues for exploring its role in oxidative stress-related pathways.
- Cross-Coupling Reactions : The application of this compound in cross-coupling reactions has demonstrated its utility in drug discovery processes, leading to the identification of new bioactive compounds .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 141.24 g/mol |
| Solubility | Soluble in organic solvents |
| Biological Roles | Ligand for enzyme interactions |
| Compound Similarity | Similarity Score | Key Features |
|---|---|---|
| (S)-(Tetrahydrofuran-3-yl)methanamine | 1.00 | Identical structure but different stereochemistry |
| (Tetrahydrofuran-3-yl)methanamine hydrochloride | 0.96 | Hydrochloride salt form |
| (Tetrahydro-2H-pyran-4-yl)methanamine | 0.80 | Different cyclic ether structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
